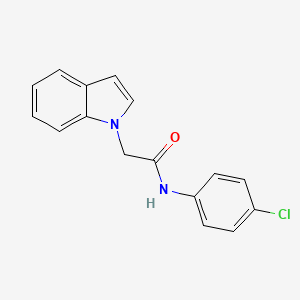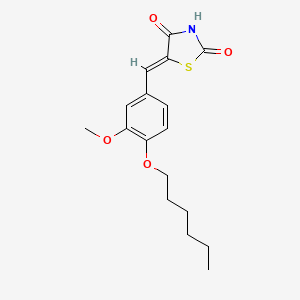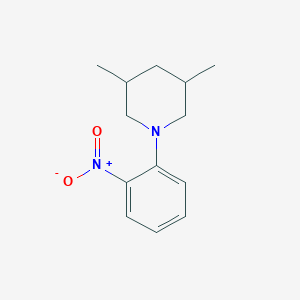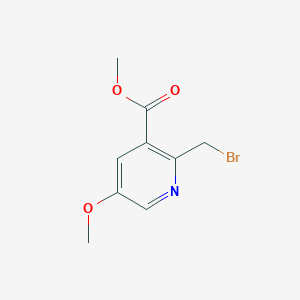![molecular formula C10H14N6O3S B14868013 1-[4-(dimethylsulfamoylamino)phenyl]-4-methyl-5-oxotetrazole](/img/structure/B14868013.png)
1-[4-(dimethylsulfamoylamino)phenyl]-4-methyl-5-oxotetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Dimethylsulfamoylamino)phenyl]-4-methyl-5-oxotetrazole is a synthetic compound characterized by its unique structural features. This compound belongs to the class of tetrazoles, which are known for their diverse applications in medicinal chemistry, agriculture, and material science. The presence of the dimethylsulfamoylamino group and the tetrazole ring imparts distinct chemical and biological properties to this molecule.
Preparation Methods
The synthesis of 1-[4-(dimethylsulfamoylamino)phenyl]-4-methyl-5-oxotetrazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Intermediate: The synthesis begins with the preparation of 4-(dimethylsulfamoylamino)benzaldehyde through the reaction of 4-aminobenzaldehyde with dimethylsulfamoyl chloride under basic conditions.
Cyclization: The intermediate is then subjected to cyclization with methylhydrazine to form the tetrazole ring. This step usually requires the use of a suitable catalyst and controlled reaction conditions to ensure high yield and purity.
Final Product Formation: The final step involves the oxidation of the tetrazole intermediate to yield this compound. This can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Industrial production methods may involve optimization of these steps to enhance efficiency, reduce costs, and ensure scalability.
Chemical Reactions Analysis
1-[4-(Dimethylsulfamoylamino)phenyl]-4-methyl-5-oxotetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfonamide group to amines using reducing agents such as lithium aluminum hydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups using appropriate nucleophiles.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(Dimethylsulfamoylamino)phenyl]-4-methyl-5-oxotetrazole has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Agriculture: It is explored as a potential herbicide or pesticide, leveraging its chemical stability and bioactivity.
Material Science: The compound’s unique structural properties make it a candidate for use in the development of advanced materials, such as polymers and coatings.
Biological Research: It is used as a tool compound to study enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-[4-(dimethylsulfamoylamino)phenyl]-4-methyl-5-oxotetrazole involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The tetrazole ring and sulfonamide group are crucial for these interactions, as they can form hydrogen bonds and electrostatic interactions with amino acid residues in the enzyme’s active site. This inhibition can lead to downstream effects on cellular pathways, ultimately affecting cell growth and survival.
Comparison with Similar Compounds
1-[4-(Dimethylsulfamoylamino)phenyl]-4-methyl-5-oxotetrazole can be compared with other tetrazole derivatives, such as:
1-Phenyl-5-mercapto-1H-tetrazole: Known for its use in coordination chemistry and as a corrosion inhibitor.
5-Amino-1H-tetrazole: Used in the synthesis of pharmaceuticals and as a gas-generating agent in airbags.
1-Methyl-5-nitro-1H-tetrazole: Studied for its explosive properties and potential use in propellants.
The uniqueness of this compound lies in its combination of the dimethylsulfamoylamino group and the tetrazole ring, which imparts distinct chemical reactivity and biological activity compared to other tetrazole derivatives.
Properties
Molecular Formula |
C10H14N6O3S |
|---|---|
Molecular Weight |
298.32 g/mol |
IUPAC Name |
1-[4-(dimethylsulfamoylamino)phenyl]-4-methyl-5-oxotetrazole |
InChI |
InChI=1S/C10H14N6O3S/c1-14(2)20(18,19)11-8-4-6-9(7-5-8)16-10(17)15(3)12-13-16/h4-7,11H,1-3H3 |
InChI Key |
KKOBMZQAJOYORM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)N(N=N1)C2=CC=C(C=C2)NS(=O)(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


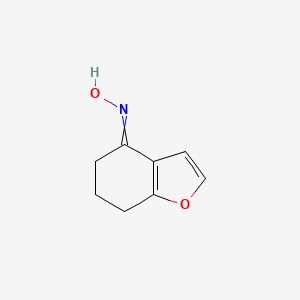

![1-{[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxamide](/img/structure/B14867949.png)
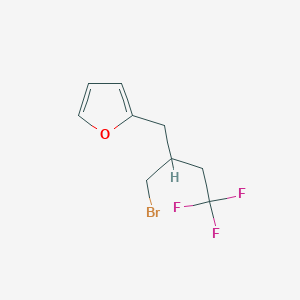

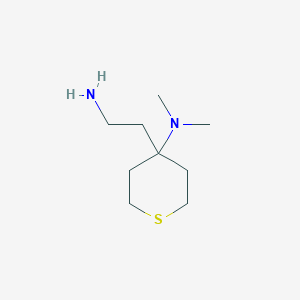


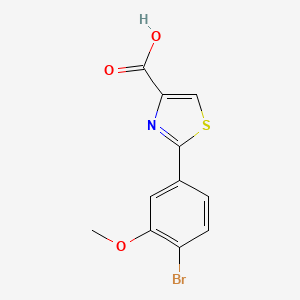
![2-ethyl-10-methyl-3-phenethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B14867997.png)
